2-(2-Chloropyridin-3-YL)ethanamine
Description
Contextualization within Pyridine-Based Chemical Entities
Pyridine (B92270), a heterocyclic aromatic organic compound, and its derivatives are fundamental scaffolds in the development of pharmaceuticals and agrochemicals. The nitrogen atom in the pyridine ring imparts unique properties, including the ability to act as a hydrogen bond acceptor and a base, which are crucial for biological interactions. The introduction of a chlorine atom, as seen in 2-chloropyridine (B119429) derivatives, further modulates the electronic properties of the ring, influencing its reactivity and potential as a pharmacophore. chemimpex.com
The 2-chloropyridine moiety is a common feature in a variety of bioactive compounds. It serves as a key intermediate in the synthesis of drugs such as the antihistamine pheniramine (B192746) and the antiarrhythmic disopyramide. mdpi.com The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups to build molecular complexity. google.com
Significance of Ethanamine Functional Groups in Advanced Organic Synthesis
The ethanamine (-CH2CH2NH2) functional group is a prevalent structural motif in a vast array of biologically active molecules, including neurotransmitters, hormones, and pharmaceuticals. Its primary amine is nucleophilic and basic, readily participating in a wide range of chemical transformations. This reactivity makes the ethanamine group a valuable handle for chemists to construct larger, more complex molecules. mdpi.com
In medicinal chemistry, the ethanamine side chain is often associated with interactions with biological targets such as receptors and enzymes. The presence of a basic amine can lead to the formation of ammonium (B1175870) salts under physiological conditions, enhancing solubility and facilitating interactions with negatively charged residues in protein binding sites. The flexibility of the ethyl linker allows the amine to orient itself optimally for these interactions.
Research Trajectories and Academic Relevance of 2-(2-Chloropyridin-3-YL)ethanamine in Synthetic and Medicinal Chemistry
While extensive, detailed research focusing solely on this compound is not abundant in publicly accessible literature, its importance can be inferred from studies on closely related compounds and its role as a synthetic intermediate. The compound is often utilized as a building block in the creation of more complex molecules for pharmaceutical and agrochemical research. chemimpex.com
One plausible and common synthetic route to this compound is the reduction of 2-chloro-3-pyridineacetonitrile. This transformation can be achieved using various reducing agents, a standard procedure in organic synthesis. The precursor, 2-chloro-3-pyridineacetonitrile, can be synthesized from related 2-chloropyridine derivatives. sigmaaldrich.com
The academic and industrial interest in this compound stems from the potential to combine the established biological relevance of the 2-chloropyridine core with the versatile reactivity of the ethanamine side chain. This combination allows for the exploration of new chemical space in drug discovery programs. For instance, derivatives of 2-aminopyridine (B139424) have been investigated as inhibitors for targets like USP7, which is relevant in cancer therapy. nih.gov Furthermore, aminopyridine derivatives are being explored for their potential in treating hematological cancers and as CDK/HDAC dual inhibitors. researchgate.netnih.gov
The research trajectory for compounds like this compound is therefore directed towards its incorporation into larger molecules to probe structure-activity relationships (SAR) for various biological targets. Its utility as a versatile intermediate makes it a valuable tool for generating libraries of compounds for high-throughput screening in the quest for new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloropyridin-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-7-6(3-4-9)2-1-5-10-7/h1-2,5H,3-4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOPGRUQMGJDAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 2 2 Chloropyridin 3 Yl Ethanamine Derivatives
Strategic Approaches to the Core 2-(2-Chloropyridin-3-YL)ethanamine Scaffold
The construction of the this compound framework requires careful planning to regioselectively introduce substituents onto the pyridine (B92270) ring. The primary challenge lies in installing a two-carbon chain with a terminal amine at the C-3 position, adjacent to a chlorine atom at the C-2 position.
Precursor Selection and Preparation Utilizing Chloropyridine Building Blocks
The synthesis logically begins with a suitably substituted chloropyridine precursor. The direct chlorination of pyridine often yields a mixture of products, making the preparation of specifically substituted pyridines a critical first step. An alternative and often more controlled method involves the chlorination of pyridine-N-oxides. For instance, 3-substituted pyridine 1-oxides react with phosphoryl chloride to yield 3-substituted 2-chloropyridines as the main products when the substituent is strongly electron-withdrawing.
A key strategy for building the ethanamine side chain involves creating a functional group at the C-3 position that can be converted into a two-carbon unit. One effective method is the Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orglibretexts.org To apply this to the target molecule, a 2-chloro-3-halopyridine (where the halo is typically bromine or iodine) would be coupled with a protected acetylene, such as trimethylsilylacetylene. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org Subsequent removal of the silyl (B83357) protecting group, followed by reduction of the alkyne, would yield the desired ethanamine side chain.
Another approach involves starting with 2-chloro-3-pyridinecarboxaldehyde. sigmaaldrich.com This precursor can undergo a Henry reaction (nitroaldol reaction) with nitromethane (B149229) to form 2-chloro-3-(2-nitrovinyl)pyridine. The nitro group can then be reduced to an amine, and the double bond can be reduced to a single bond, to complete the ethanamine moiety. A further strategy is the cyanation of a 2-chloro-3-halomethyl-pyridine to give (2-chloropyridin-3-yl)acetonitrile (B174756). The nitrile group of this intermediate can then be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to afford the final this compound.
Table 1: Key Precursors for the this compound Scaffold
| Precursor | Subsequent Reaction Type | Target Intermediate |
| 2-Chloro-3-iodopyridine | Sonogashira Coupling | 2-Chloro-3-((trimethylsilyl)ethynyl)pyridine |
| 2-Chloro-3-pyridinecarboxaldehyde | Henry Reaction | 2-Chloro-3-(2-nitrovinyl)pyridine |
| 2-Chloro-3-(bromomethyl)pyridine | Cyanation | (2-Chloropyridin-3-yl)acetonitrile |
Introduction of the Ethanamine Moiety via Amination Reactions
The term "amination" in this context refers to the formation of the amine group at the terminus of the two-carbon side chain, rather than direct amination of the pyridine ring. This is typically the final step in the synthesis of the scaffold. As outlined above, this is achieved through the reduction of a suitable nitrogen-containing functional group.
For the intermediate derived from the Henry reaction, 2-chloro-3-(2-nitrovinyl)pyridine, the reduction of both the nitro group and the alkene can be accomplished simultaneously or in a stepwise fashion using catalytic hydrogenation (e.g., H₂ with a palladium, platinum, or nickel catalyst).
For the (2-chloropyridin-3-yl)acetonitrile intermediate, a variety of reducing agents can be employed to convert the nitrile to a primary amine. Lithium aluminum hydride is a powerful and effective choice, though care must be taken with functional group compatibility. Catalytic hydrogenation is another common method, often providing a milder reaction environment.
Mechanistic Considerations in Nucleophilic Substitution Pathways on Pyridine Systems
The electronic nature of the pyridine ring heavily influences its reactivity. The nitrogen atom is electron-withdrawing, making the ring electron-deficient compared to benzene. This deactivation makes electrophilic aromatic substitution more difficult but facilitates nucleophilic aromatic substitution (SNAr).
Crucially, this SNAr reactivity is highly regioselective. Nucleophilic attack is strongly favored at the C-2 (α) and C-4 (γ) positions. This is because the negative charge of the intermediate, known as a Meisenheimer complex, can be delocalized onto the electronegative ring nitrogen atom through resonance. This provides significant stabilization to the intermediate and lowers the activation energy for the reaction.
Conversely, nucleophilic attack at the C-3 (β) position does not allow for the negative charge to be placed on the ring nitrogen. The resulting intermediate is significantly less stable, and therefore, SNAr at the 3-position is much slower and generally does not occur unless under harsh conditions or through alternative mechanisms like the formation of pyridyne intermediates. This inherent reactivity profile explains why the 2-chloro substituent is a viable handle for further modification while the core scaffold is assembled via C-C bond formation at the 3-position.
Advanced Synthetic Transformations and Derivatization Strategies
Once the this compound scaffold is synthesized, its constituent parts—the substituted pyridine ring and the ethanamine side chain—can be further modified to create a library of analogues for structure-activity relationship studies.
Functional Group Interconversions on the Pyridine Ring of this compound Analogues
The chlorine atom at the C-2 position is the most reactive site for functional group interconversion on the pyridine ring. As explained by the principles of nucleophilic aromatic substitution, this position is activated towards attack by nucleophiles. This allows for the displacement of the chloride, which is a good leaving group, by a variety of nucleophiles.
Common transformations include:
Amination: The 2-chloro group can be displaced by primary or secondary amines to yield 2-amino-substituted pyridines. These reactions can be performed thermally or, more commonly, using palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), which proceed under milder conditions and with broader substrate scope.
Alkoxylation/Aryloxylation: Reaction with alcohol or phenol (B47542) nucleophiles, typically in the presence of a base, can replace the chlorine with an ether linkage.
Thiolation: Thiol nucleophiles can be used to introduce sulfur-containing moieties.
Cross-Coupling Reactions: The 2-chloro position can participate in other cross-coupling reactions, such as Suzuki coupling (with boronic acids) or Stille coupling (with organostannanes), to form new carbon-carbon bonds, though these are often more challenging with chloro-pyridines compared to their bromo or iodo counterparts.
Modifications and Elaboration of the Ethanamine Side Chain
The primary amine of the ethanamine side chain is a versatile functional group that can undergo a wide range of chemical modifications. These reactions are fundamental in organic chemistry and allow for the introduction of countless substituents.
Acylation and Sulfonylation: The nucleophilic amine readily reacts with acylating agents like acid chlorides or anhydrides to form amides. For example, reaction with an appropriate acyl chloride in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) yields the corresponding N-acylated derivative. Similarly, reaction with sulfonyl chlorides provides sulfonamides.
Alkylation and Reductive Amination: The primary amine can be alkylated to form secondary or tertiary amines. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding mixtures of products. A more controlled method is reductive amination. organic-chemistry.org This involves reacting the primary amine with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). This process allows for the clean, stepwise introduction of alkyl groups. For example, a reaction of this compound with a given aldehyde, followed by reduction, would yield a secondary amine. organic-chemistry.org
Table 2: Examples of Ethanamine Side Chain Derivatization
| Reaction Type | Reagent Example | Base/Catalyst | Product Type |
| Acylation | Acetyl Chloride | Triethylamine | N-Acetyl Amide |
| Benzoylation | Benzoyl Chloride | Pyridine | N-Benzoyl Amide |
| Sulfonylation | p-Toluenesulfonyl Chloride | Triethylamine | N-Tosyl Sulfonamide |
| Reductive Amination | Acetone | NaBH(OAc)₃ | N-Isopropyl Secondary Amine |
These derivatization strategies on both the pyridine ring and the ethanamine side chain provide a powerful toolkit for systematically modifying the this compound scaffold, facilitating the synthesis of diverse chemical libraries for further investigation.
Optimization of Reaction Conditions for this compound Synthesis
The optimization of the synthesis of this compound is a tale of two critical steps: the efficient preparation of the 2-chloro-3-cyanopyridine (B134404) intermediate and its subsequent selective reduction.
Optimization of 2-Chloro-3-cyanopyridine Synthesis
The synthesis of 2-chloro-3-cyanopyridine has been approached through various methods, primarily involving the chlorination of 3-cyanopyridine (B1664610) N-oxide. The choice of chlorinating agent, solvent, and temperature plays a pivotal in maximizing the yield and purity of the product.
One common method involves the use of phosphorus oxychloride (POCl₃) as the chlorinating agent. orgsyn.org Another approach utilizes bis(trichloromethyl)carbonate, which is considered a safer alternative to other chlorinating agents and can lead to high yields under milder conditions. google.com The reaction conditions for these methods have been a subject of optimization to enhance efficiency and minimize by-product formation.
For instance, a patented method describes the reaction of 3-cyanopyridine N-oxide with bis(trichloromethyl)carbonate in an organic solvent, with the dropwise addition of an organic base at temperatures ranging from -5 to 40°C, followed by heating to 30-75°C. google.com The optimization of this process involves the careful selection of the organic base and solvent.
| Chlorinating Agent | Precursor | Solvent | Base/Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Phosphorus pentachloride / Phosphorus oxychloride | Nicotinamide-1-oxide | Phosphorus oxychloride | N/A | 115-120 | 1.5 | 35-39 | orgsyn.org |
| Bis(trichloromethyl)carbonate | 3-Cyanopyridine N-oxide | Petroleum Ether | Tri-n-propylamine | 45-60 | 2-8 | High | google.com |
| Phosphorus oxychloride | 3-Cyanopyridine N-oxide | Phosphorus oxychloride | Pyridine | Not specified | Not specified | High |
Optimization of the Selective Reduction of 2-Chloro-3-cyanopyridine
The reduction of the nitrile group in 2-chloro-3-cyanopyridine to form this compound is a critical transformation where selectivity is paramount. The primary challenge is to reduce the cyano group without causing hydrodechlorination of the pyridine ring. The optimization of this step involves the careful selection of the catalyst, reducing agent, solvent, temperature, and pressure.
Catalytic hydrogenation is a common method for nitrile reduction. A patent for a related compound, 2-aminomethyl-3-chloro-5-trifluoromethylpyridine, details the use of a palladium catalyst with catalytic modifiers and acids to achieve this transformation from its cyanopyridine precursor. google.com This suggests that a similar system could be optimized for the reduction of 2-chloro-3-cyanopyridine.
Another approach involves the use of chemical reducing agents. The combination of sodium borohydride with a cobalt(II) salt is known to be a mild and effective system for the selective reduction of nitriles to primary amines.
The use of Raney Nickel is also a possibility for nitrile hydrogenation. However, it is known to sometimes effect dehalogenation, so the reaction conditions would need to be finely tuned to favor the desired reaction.
| Reducing Agent/Catalyst | Solvent | Additives/Modifiers | Temperature | Pressure | Key Considerations for Optimization | Reference |
|---|---|---|---|---|---|---|
| H₂ / Palladium on Carbon (Pd/C) | Acidic medium (e.g., with HCl) | Catalytic modifiers | Ambient to moderate | Atmospheric to moderate | Selection of acidic modifier and catalyst loading to prevent dechlorination. | google.com |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Cobalt(II) chloride (CoCl₂) | Ambient | Atmospheric | Molar ratio of NaBH₄ to CoCl₂ and substrate for optimal selectivity. | google.com |
| H₂ / Raney Nickel | Ethanol, Methanol | Ammonia (to suppress secondary amine formation) | Low to moderate | Low to moderate | Careful control of temperature and pressure to minimize dehalogenation. | e-bookshelf.de |
Chemical Reactivity and Mechanistic Investigations of 2 2 Chloropyridin 3 Yl Ethanamine
Nucleophilic Reactivity of the Pyridine (B92270) Ring Chlorine Atom in 2-(2-Chloropyridin-3-YL)ethanamine
The chlorine atom at the C-2 position of the pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a hallmark of halopyridines, particularly those with the halogen at the 2- or 4-positions. The underlying reason for this enhanced reactivity compared to its isomer, 3-chloropyridine, lies in the ability of the pyridine nitrogen to stabilize the intermediate formed during the reaction. youtube.comvaia.com
The mechanism of nucleophilic attack on 2-chloropyridine (B119429) involves the formation of a negatively charged intermediate, known as a Meisenheimer complex. The nitrogen atom in the pyridine ring can delocalize this negative charge through resonance, thereby stabilizing the transition state and facilitating the displacement of the chloride ion. vaia.com This is analogous to the mechanism of nucleophilic acyl substitution in acid chlorides. youtube.com In contrast, when the chlorine is at the 3-position, the nitrogen atom cannot effectively participate in resonance stabilization of the intermediate, rendering it significantly less reactive towards nucleophiles. vaia.com
The presence of the ethanamine group at the 3-position can influence the rate of this substitution. While the primary amine is itself a nucleophile, its electron-donating nature can slightly decrease the electrophilicity of the pyridine ring. However, the fundamental principle of enhanced reactivity at the 2-position due to the nitrogen atom's stabilizing effect remains the dominant factor. A variety of nucleophiles, including amines, alkoxides, and thiols, can displace the chlorine atom, providing a versatile route to a wide array of substituted pyridine derivatives. wikipedia.orgchempanda.com For instance, the reaction with other amines can lead to the formation of various aminopyridines. researchgate.net
| Factor | Effect on Reactivity of 2-Chloropyridine | Rationale | Reference |
|---|---|---|---|
| Position of Chlorine | 2- and 4-positions are significantly more reactive than the 3-position. | The pyridine nitrogen can stabilize the negatively charged Meisenheimer intermediate through resonance. | vaia.com |
| Nature of Leaving Group | The typical SNAr leaving group order is F > NO2 > Cl ≈ Br > I. | The high electronegativity of fluorine stabilizes the transition state more effectively. | researchgate.net |
| Solvent | Polar aprotic solvents are generally preferred. | These solvents can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity. | N/A |
| Activating Groups | Electron-withdrawing groups on the ring increase reactivity. | These groups further stabilize the negative charge in the Meisenheimer complex. | researchgate.net |
Amine-Based Reactions and Further Functionalization of the Ethanamine Group
The primary amine of the ethanamine side chain in this compound is a potent nucleophile and can undergo a variety of reactions common to primary amines. libretexts.org This allows for extensive functionalization of the molecule at this position.
One of the most common reactions is acylation with acid chlorides or acid anhydrides to form amides. hud.ac.ukrsc.orgchemguide.co.ukchemguide.co.uk This reaction proceeds through a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon. These reactions are typically rapid and can be carried out under mild conditions. hud.ac.ukrsc.org For example, reaction with an acyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-substituted amide.
The amine group can also react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is generally reversible and acid-catalyzed. The pH needs to be carefully controlled, as high acidity will protonate the amine, rendering it non-nucleophilic, while low acidity will not be sufficient to promote the dehydration step. libretexts.org
Furthermore, the primary amine can be alkylated by reaction with alkyl halides. This reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. In the presence of excess alkyl halide, the reaction can proceed to form a quaternary ammonium (B1175870) salt. libretexts.org
| Reactant | Product Type | General Conditions | Reference |
|---|---|---|---|
| Acid Chloride (R-COCl) | Amide | Presence of a non-nucleophilic base (e.g., triethylamine) | hud.ac.ukrsc.org |
| Acid Anhydride ((RCO)2O) | Amide | Often requires heating | chemguide.co.uk |
| Aldehyde (R-CHO) or Ketone (R2C=O) | Imine (Schiff Base) | Acid catalysis, with controlled pH (often around 5) | libretexts.org |
| Alkyl Halide (R-X) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Heating, often results in a mixture of products | libretexts.org |
| Sulfonyl Chloride (R-SO2Cl) | Sulfonamide | Alkaline conditions | libretexts.org |
Redox Behavior and Electron Transfer Mechanisms in this compound Analogues
The redox chemistry of pyridine derivatives is of significant interest, particularly in the context of developing new catalysts and functional materials. The pyridine ring can undergo both oxidation and reduction processes. For 2-chloropyridine and its derivatives, N-oxidation is a known metabolic pathway. nih.gov This involves the oxidation of the pyridine nitrogen to form an N-oxide, a reaction that can alter the electronic properties and subsequent reactivity of the molecule. chempanda.comnih.gov
Heterocyclic Annulation and Cyclization Reactions Involving the this compound Moiety
The bifunctional nature of this compound, possessing both an electrophilic center (the C-2 position) and a nucleophilic center (the primary amine), makes it an ideal precursor for intramolecular cyclization reactions to form fused heterocyclic systems. Such annulation reactions are powerful tools in synthetic organic chemistry for the construction of complex molecular architectures.
For example, under appropriate conditions, the ethanamine side chain could potentially attack the C-2 position of the pyridine ring, displacing the chloride and forming a new nitrogen-containing ring fused to the pyridine core. The feasibility and outcome of such a reaction would depend on factors like the length of the linker between the nucleophile and the electrophilic center, the presence of a suitable base, and the reaction temperature.
Computational and Theoretical Studies of 2 2 Chloropyridin 3 Yl Ethanamine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Natural Bond Orbital (NBO) Analysis)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become a standard tool for investigating the structural and electronic properties of pyridine (B92270) derivatives. researchgate.netnih.gov These methods provide deep insights into the molecule's fundamental characteristics.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for gauging molecular stability; a large gap generally signifies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. nih.govresearchgate.net
DFT calculations are frequently used to determine these energy values. For instance, studies on related heterocyclic compounds demonstrate that the HOMO and LUMO orbitals are often distributed across the aromatic ring system. physchemres.org The introduction of substituents, such as the chloro group and the ethanamine side chain on the pyridine ring, can significantly influence the energies of these orbitals and, consequently, the energy gap. nih.govfhsu.edu The electronic properties of related platinum(IV) complexes, for example, show that the HOMO-LUMO gap is a vital indicator of stability and reducibility. nih.gov
Below is a table of representative HOMO-LUMO energy data calculated for analogous molecules using DFT methods, illustrating the typical values obtained in such studies.
| Compound/Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| Iron(III) Porphyrin Complex / B3LYP/6-311G(d,p) | - | - | 0.9042 | physchemres.org |
| Pt(bipy)Cl₄ / LSDA/SDD | - | - | 1.68699 | nih.gov |
| Pt(en)Cl₄ / LSDA/SDD | - | - | 2.05500 | nih.gov |
| Pt(dach)Cl₄ / LSDA/SDD | - | - | 2.11760 | nih.gov |
This table presents data for illustrative analogous compounds to demonstrate the type of information generated by these computational methods.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electron potential on the molecule's surface. Areas with negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.
For 2-(2-Chloropyridin-3-YL)ethanamine, an MEP analysis would likely reveal a region of high negative potential around the nitrogen atom of the pyridine ring, indicating its role as a potential hydrogen bond acceptor or a site for electrophilic interaction. The amino group of the ethanamine side chain would also represent a nucleophilic and proton-accepting site. Conversely, the hydrogen atoms of the amino group and potentially the area around the carbon atom bonded to the chlorine would show positive potential, marking them as sites for nucleophilic interaction. Computational studies on similar pyridine derivatives confirm the utility of MEP in identifying such reactive centers. researchgate.netnih.gov
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution by analyzing atomic charges and the interactions between orbitals. This analysis helps in understanding the delocalization of electron density, which is a key factor in molecular stability.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The this compound molecule possesses conformational flexibility due to the rotatable single bonds in the ethanamine side chain. Molecular modeling techniques, such as potential energy surface scans, can be used to identify the most stable conformations (i.e., the lowest energy 3D arrangements) of the molecule.
By systematically rotating the bonds connecting the pyridine ring to the ethyl group and the ethyl group to the amine, a computational model can map out the energy landscape. This analysis reveals the global minimum energy conformer as well as other local minima and the energy barriers between them. Infrared and Raman spectroscopy studies on related molecules like 2-chloropyridine (B119429) have been effectively combined with DFT calculations to understand their stable planar ground states. researchgate.net Such conformational analysis is essential because the specific 3D shape of a molecule can significantly influence its biological interactions and physical properties.
Prediction of Reactivity and Reaction Pathways through Computational Approaches
Computational chemistry offers powerful tools for predicting how a molecule will behave in a chemical reaction. By analyzing the outputs of quantum chemical calculations, one can forecast the most likely reaction pathways.
The HOMO-LUMO energy gap is a primary indicator of reactivity; a smaller gap implies that the molecule can be more easily excited electronically, making it more reactive. researchgate.net The MEP map directly identifies the most probable sites for electrophilic and nucleophilic attack, guiding the prediction of how this compound would interact with other reagents. For example, the electron-rich nitrogen on the pyridine ring and the amino group are predicted nucleophilic centers. Computational studies on other novel bioactive pyridine derivatives have successfully used these approaches to understand their reactivity and design synthetic routes. nih.govresearchgate.net
Computational Approaches to Spectroscopic Data Interpretation for this compound
Theoretical calculations are indispensable for the accurate interpretation of experimental spectroscopic data, such as Fourier-transform infrared (FT-IR) and Raman spectra. By using DFT methods, it is possible to calculate the theoretical vibrational frequencies of a molecule. researchgate.net
These calculated frequencies can be compared with the peaks observed in an experimental spectrum. A strong correlation between the theoretical and experimental data provides powerful evidence for the correct structural assignment of the synthesized compound. researchgate.net Furthermore, the calculations can help assign specific vibrational modes (e.g., C-H stretching, N-H bending, ring vibrations) to each experimental peak, leading to a comprehensive understanding of the molecule's vibrational properties. This combined experimental and computational approach has been successfully applied to numerous pyridine derivatives. researchgate.netnih.gov Similarly, time-dependent DFT (TD-DFT) can be used to compute theoretical UV-Vis absorption spectra, aiding in the interpretation of electronic transitions within the molecule. researchgate.netnih.gov
Advanced Analytical Characterization of 2 2 Chloropyridin 3 Yl Ethanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment and connectivity of each atom in a molecule can be mapped out.
Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. While specific experimental spectra for 2-(2-Chloropyridin-3-YL)ethanamine are not widely published, its ¹H NMR spectrum can be predicted based on the analysis of its constituent parts: a 2-chloropyridine (B119429) ring and an ethylamine (B1201723) side chain. chemicalbook.comdocbrown.info The spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the ethylamine group. docbrown.info
The three protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by the positions of the chloro and ethylamine substituents. chemicalbook.com The four protons of the ethylamine side chain would appear in the upfield aliphatic region. These would likely present as two distinct multiplets, each integrating to two protons, corresponding to the two methylene (B1212753) (-CH₂) groups. The protons on the carbon adjacent to the amine group would be expected to show a different chemical shift from those adjacent to the pyridine ring due to the differing electronic environments. docbrown.info The amine (-NH₂) protons would typically appear as a broad singlet, though its chemical shift can be variable and influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Pyridine-H (at C4) | 7.0 - 7.8 | Doublet of doublets (dd) | 1H |
| Pyridine-H (at C5) | 7.0 - 7.8 | Doublet of doublets (dd) | 1H |
| Pyridine-H (at C6) | 8.0 - 8.5 | Doublet of doublets (dd) | 1H |
| -CH₂- (adjacent to ring) | 2.8 - 3.2 | Triplet (t) | 2H |
| -CH₂- (adjacent to NH₂) | 2.6 - 3.0 | Triplet (t) | 2H |
| -NH₂ | 1.0 - 3.0 | Broad Singlet (br s) | 2H |
Carbon-¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. For this compound, seven distinct signals are expected in the ¹³C NMR spectrum, corresponding to the seven unique carbon atoms (five in the pyridine ring and two in the ethylamine chain). docbrown.info
The chemical shifts of the pyridine carbons would be observed in the downfield region (δ 120-155 ppm). The carbon atom bonded to the chlorine atom (C2) would be significantly affected, as would the carbon bonded to the ethylamine substituent (C3). chemicalbook.com The two aliphatic carbons of the ethylamine side chain would appear in the upfield region (typically δ 30-50 ppm). docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 (Pyridine) | 150 - 155 |
| C3 (Pyridine) | 135 - 140 |
| C4 (Pyridine) | 120 - 125 |
| C5 (Pyridine) | 138 - 142 |
| C6 (Pyridine) | 148 - 152 |
| -CH₂- (adjacent to ring) | 30 - 35 |
| -CH₂- (adjacent to NH₂) | 38 - 45 |
Two-dimensional (2D) NMR experiments are critical for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei. youtube.combas.bg
¹H-¹H COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. It would show correlations between the protons of the two methylene groups in the ethylamine chain, confirming the -CH₂-CH₂- fragment. It would also reveal the coupling network among the three protons on the pyridine ring. bas.bg
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. It would be used to definitively assign the ¹H signals to their corresponding ¹³C signals in the aliphatic chain and the pyridine ring. youtube.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information on molecular weight and is instrumental in structural elucidation through the analysis of fragmentation patterns. uni.lu
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental composition, distinguishing it from other molecules with the same nominal mass. nih.govnih.gov For this compound (C₇H₉ClN₂), HRMS would be used to confirm its elemental formula by matching the experimentally measured mass to the calculated exact mass.
Table 3: Calculated Exact Masses for this compound and Its Common Adducts
| Species | Formula | Calculated Exact Mass (m/z) |
| Molecular Ion [M]⁺ | [C₇H₉³⁵ClN₂]⁺ | 156.0454 |
| Protonated Molecule [M+H]⁺ | [C₇H₁₀³⁵ClN₂]⁺ | 157.0533 |
| Sodiated Adduct [M+Na]⁺ | [C₇H₉³⁵ClN₂Na]⁺ | 179.0352 |
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion, fragmenting it, and then analyzing the resulting product ions. nih.govresearchgate.net This technique is invaluable for structural elucidation and for identifying metabolites in complex biological matrices. nih.gov
In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺ at m/z 157.0533) would be selected and fragmented. The resulting fragmentation pattern would be characteristic of its structure. Likely fragmentation pathways would include:
Cleavage of the C-C bond between the ethyl group and the pyridine ring.
Loss of the terminal amino group.
Fragmentation of the chloropyridine ring itself.
This fragmentation data is crucial for the identification of metabolites. Metabolic transformations, such as hydroxylation (+16 Da), N-acetylation (+42 Da), or glucuronidation (+176 Da), result in predictable mass shifts in the precursor ion. By applying MS/MS, analysts can confirm the presence of these metabolites by observing characteristic fragment ions that are shared with the parent compound, thereby providing strong evidence for the metabolite's identity. nih.govresearchgate.net This approach is a cornerstone of modern drug metabolism studies. nih.govchromatographyonline.com
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. These methods provide a molecular fingerprint, allowing for the identification of functional groups and the elucidation of structural details of this compound and its derivatives.
The IR spectrum of a molecule like ethylamine, which shares the ethanamine side chain, shows characteristic absorption bands. docbrown.info For primary amines, a notable broad band appears in the region of 3500 to 3300 cm⁻¹ due to N-H bond stretching vibrations. docbrown.infodocbrown.info This broadening is a result of hydrogen bonding. docbrown.info Other characteristic absorptions for primary amines include N-H bending vibrations around 1650 to 1580 cm⁻¹ and C-N stretching vibrations in the 1220 to 1020 cm⁻¹ range for aliphatic amines. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of overlapping vibrations unique to the specific molecule. docbrown.infodocbrown.info
For the pyridine component, the vibrational modes can be influenced by substituents. In a study of pyridine-borane complexes, the formation of a dative bond between borane (B79455) and the pyridine nitrogen atom resulted in shifts of pyridine's vibrational modes to higher energies. nih.gov This highlights how interactions with the pyridine ring can be sensitively probed by vibrational spectroscopy.
Raman spectroscopy provides complementary information to IR spectroscopy. A comprehensive investigation of 2D crystals of materials like Bi₂Te₃ and Bi₂Se₃ using Raman spectroscopy revealed low-frequency interlayer vibrational modes that are absent in the bulk material, demonstrating the technique's sensitivity to crystal symmetry and dimensionality. aps.org Furthermore, resonance Raman spectroscopy has been employed to identify specific vibrational modes that contribute to electron spin relaxation in copper(II) porphyrins, showcasing its utility in understanding dynamic processes at the molecular level. rsc.org
The table below summarizes key vibrational modes and their expected regions for the functional groups present in this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Primary Amine | N-H Stretch | 3500 - 3300 (broad) | docbrown.infodocbrown.info |
| Primary Amine | N-H Bend | 1650 - 1580 | docbrown.info |
| Aliphatic C-N | C-N Stretch | 1220 - 1020 | docbrown.info |
| Pyridine Ring | Ring Vibrations | Varies with substitution | nih.gov |
X-ray Crystallography for Solid-State Structure Determination
The crystal structures of various pyridine derivatives have been extensively studied, revealing insights into their molecular geometry and packing. For instance, the crystal structure of 2-chloropyridine-3-carboxamide, a related derivative, was determined to be monoclinic with the space group P2/n. researchgate.net The dihedral angle between the pyridine ring and the carboxamide group in this molecule is 63.88 (8)°. researchgate.net In another example, 3-chloropyridin-2-amine, a by-product in an industrial synthesis, crystallizes in a monoclinic system. nih.gov
The crystal structure of 2-Amino-N-(2-chloropyridin-3-yl)benzamide reveals that the molecule is nearly planar, with a dihedral angle of 2.28 (9)° between the aromatic rings. researchgate.net This planarity is facilitated by an intramolecular N—H⋯O hydrogen bond. researchgate.net
The following table presents crystallographic data for a related compound, 2-chloropyridine-3-carboxamide.
| Crystal Data | 2-Chloropyridine-3-carboxamide |
| Formula | C₆H₅ClN₂O |
| Molecular Weight | 156.57 |
| Crystal System | Monoclinic |
| Space Group | P2/n |
| a (Å) | 6.980 (5) |
| b (Å) | 13.627 (9) |
| c (Å) | 7.108 (5) |
| β (°) | 91.82 (5) |
| Volume (ų) | 675.8 (8) |
| Z | 4 |
Data sourced from Hua et al. (2009). researchgate.net
The way molecules are arranged in a crystal, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.gov Hydrogen bonding, in particular, plays a critical role in the solid-state structures of molecules containing hydrogen bond donors (like the amine group in this compound) and acceptors (the pyridine nitrogen and the chlorine atom). mdpi.com
In the crystal structure of 2-chloropyridine-3-carboxamide, intermolecular N—H⋯N and N—H⋯O hydrogen bonds link the molecules into a two-dimensional network. researchgate.net Similarly, in 3-chloropyridin-2-amine, intermolecular N—H⋯N hydrogen bonds lead to the formation of centrosymmetric cyclic dimers. nih.gov Short intermolecular Cl⋯Cl interactions are also observed in this structure. nih.gov
The study of silylated 2-aminopyrimidines has shown that intermolecular N–H···N hydrogen bonds are a consistent feature in their solid-state structures, leading to the formation of dimeric motifs. mdpi.com In the crystal structure of N′-aminopyridine-2-carboximidamide, intermolecular N—H⋯N hydrogen bonds create a two-dimensional network. nih.gov Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular interactions. nih.gov
The table below details the hydrogen bond geometry for 3-chloropyridin-2-amine.
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
| N1—H1A···N2ⁱ | 0.86 | 2.22 | 3.078 (4) | 175 |
| N1—H1B···N2ⁱⁱ | 0.86 | 2.26 | 3.064 (4) | 155 |
Symmetry codes: (i) -x+2, -y, -z+1; (ii) x, y-1, z. Data sourced from reference nih.gov.
Chromatographic Methods for Purity Assessment and Separation Science (e.g., HPLC, LC-UV)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection, are essential for assessing the purity of this compound and for separating it from related impurities. helixchrom.com HPLC methods are widely used for the analysis of pyridine derivatives. helixchrom.com
For the analysis of hydrophilic compounds like aminopyridines, specialized columns and mobile phases are often required. helixchrom.com Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange properties, can be particularly effective. helixchrom.comsielc.com For instance, a Primesep 100 mixed-mode column has been used for the analysis of 4-Amino-2-chloropyridine. sielc.com The mobile phase typically consists of a mixture of water, an organic solvent like acetonitrile, and a buffer to control the pH and ionic strength. sielc.comsielc.com
The choice of mobile phase additive, such as different acids, can significantly affect the retention of basic compounds like pyridines. helixchrom.com UV detection is commonly employed, with the detection wavelength chosen to maximize the analyte's absorbance. For example, 4-Amino-2-chloropyridine can be detected at 200 nm. sielc.com
The following table provides an example of HPLC method parameters for a related compound.
| Parameter | Value |
| Compound | 4-Amino-2-chloropyridine |
| Column | Primesep 100, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile - 45%, H₂SO₄ - 0.05% in Water |
| Flow Rate | 1.0 ml/min |
| Detection | UV at 200 nm |
Data sourced from SIELC Technologies. sielc.com
Structure Activity Relationship Sar Investigations of 2 2 Chloropyridin 3 Yl Ethanamine Analogues in Preclinical Research
Design Principles for 2-(2-Chloropyridin-3-YL)ethanamine Derivatives in SAR Studies
The design of analogues for SAR studies is guided by established medicinal chemistry principles aimed at systematically probing the chemical space around a hit compound. The primary goal is to identify which parts of the molecule are critical for its activity (the pharmacophore) and which can be modified to improve properties like potency, selectivity, and metabolic stability.
Key design strategies for derivatives of this compound include:
Analogue Synthesis : This involves creating a series of related compounds where specific parts of the molecule are altered one at a time. For this scaffold, this means modifying substituents on the pyridine (B92270) ring or altering the length and substitution of the ethanamine side chain.
Isosteric and Bioisosteric Replacement : Functional groups are replaced with other groups that have similar physical or chemical properties. For instance, the chlorine atom could be replaced by other halogens (F, Br) or a trifluoromethyl group (-CF3) to probe the effect of electronics and lipophilicity.
Conformational Constraint : The flexible ethanamine side chain can be rigidified by incorporating it into a cyclic structure. This reduces the number of possible conformations, which can lead to higher binding affinity if the "active" conformation is locked in. It also provides valuable information about the required spatial orientation of the functional groups.
A relevant example of such design principles in action can be seen in the development of analogues for other complex heterocyclic molecules like bedaquiline. In those studies, the replacement of a quinoline (B57606) ring with various pyridine heterocycles was a key strategy to explore new chemical space and improve the compound's profile. nih.gov This approach of core scaffold modification is directly applicable to the SAR exploration of this compound.
Modulations of the Pyridine Ring and Their Impact on Biological Interaction Profiles
The 2-chloropyridine (B119429) ring is a critical component, offering several points for modification to study its role in biological interactions. The ring itself is an aromatic system, while the nitrogen atom acts as a hydrogen bond acceptor and the chlorine atom influences the ring's electronic properties and provides a potential site for halogen bonding.
SAR studies on the pyridine ring typically investigate:
Position and Nature of the Halogen : The chlorine atom at the 2-position is a key feature. Its influence is often compared with analogues where the chlorine is moved to other positions (e.g., 4, 5, or 6) or replaced with other halogens (F, Br, I). The presence and specific position of a halogen can be crucial for activity. eurochlor.org Different halogens vary in size, electronegativity, and ability to form halogen bonds, which can significantly alter binding affinity.
Addition of Other Substituents : Introducing small alkyl (e.g., methyl), alkoxy (e.g., methoxy), or electron-withdrawing groups (e.g., -CN, -NO2) at the vacant positions (4, 5, 6) of the pyridine ring can probe steric and electronic requirements of the target's binding pocket. Studies on other pyridine-containing compounds have shown that even mono-substituted aryl groups can be well-tolerated and can enhance activity. nih.gov
Replacement of the Pyridine Core : In some advanced studies, the entire pyridine ring might be replaced with other heterocycles (e.g., pyrimidine, pyrazine, or even non-aromatic rings) to determine if the aromaticity and the specific placement of the nitrogen atom are essential for activity.
| Modification on Pyridine Ring | Rationale | Predicted Impact on Properties |
|---|---|---|
| Replace 2-Cl with 2-F | Evaluate effect of a smaller, more electronegative halogen. | Increases hydrogen bond acceptance potential, slightly alters electronics. |
| Replace 2-Cl with 2-Br | Evaluate effect of a larger, more polarizable halogen. | Increases size and lipophilicity, enhances halogen bonding potential. |
| Add 5-CH₃ group | Probe for steric tolerance and hydrophobic interactions. | Increases lipophilicity and steric bulk. |
| Add 5-OCH₃ group | Introduce a hydrogen bond acceptor and electron-donating group. | Alters electronic distribution, potentially adds a new interaction point. |
| Move Cl from C2 to C4 | Investigate positional importance of the halogen. | Significantly changes the electronic vector and spatial orientation of the halogen bond donor site. |
Substituent Effects on the Ethanamine Side Chain and Preclinical Biological Response
The ethanamine side chain provides a flexible linker connecting the aromatic pyridine core to a basic primary amine. This part of the molecule is crucial for establishing key ionic and hydrogen bonding interactions with biological targets.
Modifications to this chain are explored to determine the optimal length, flexibility, and basicity for activity:
Amine Substitution : The primary amine (-NH2) is a key interaction point. Its properties can be modulated by:
N-Alkylation : Introducing small alkyl groups (e.g., methyl, ethyl) to form secondary or tertiary amines. This increases steric bulk and reduces the number of hydrogen bond donors, which can enhance selectivity or alter binding mode.
N-Acylation : Converting the amine to an amide. This removes the basicity and changes the group from a hydrogen bond donor to an acceptor, which typically leads to a significant change or loss of activity if an ionic interaction is required.
Alkyl Chain Length : The two-carbon (ethyl) linker's length can be varied. Shortening it to a methylene (B1212753) linker or extending it to a propylene (B89431) or butylene chain helps to determine the optimal distance between the pyridine ring and the amine group for effective binding.
Chain Substitution : Placing substituents, such as a methyl group or a hydroxyl group, on the ethyl chain can introduce chirality and conformational restriction. This can help to identify the preferred binding conformation and add new interaction points. For example, studies on aryloxypropanol-amine derivatives show that such substitutions are critical for their pharmacological profiles. mdpi.com
| Modification on Ethanamine Side Chain | Rationale | Potential Biological Consequence |
|---|---|---|
| N-methylation (-NHCH₃) | Reduce H-bond donors, increase lipophilicity. | May alter binding affinity or improve cell permeability. |
| N,N-dimethylation (-N(CH₃)₂) | Remove H-bond donation capacity, increase bulk. | Probes the necessity of the N-H for activity. |
| Lengthen chain to propanamine | Increase distance between amine and pyridine ring. | May improve or disrupt optimal positioning in the binding site. |
| Add methyl group to the α-carbon | Introduce a chiral center and steric bulk. | May lead to enantioselective activity and restrict bond rotation. |
Identification of Key Pharmacophoric Elements for Molecular Target Interaction
A pharmacophore is an abstract description of the molecular features that are essential for a molecule's biological activity. nih.gov By analyzing the SAR data from various analogues, a pharmacophore model for the this compound class can be proposed. This model serves as a 3D blueprint for designing new compounds with potentially higher activity.
Based on the structure of the parent compound, the key pharmacophoric elements are hypothesized to be:
Aromatic Ring (Ar) : The pyridine ring likely engages in hydrophobic or π-stacking interactions with the target.
Hydrogen Bond Acceptor (HBA) : The nitrogen atom of the pyridine ring is a putative HBA.
Positive Ionizable (PI) / Hydrogen Bond Donor (HBD) : The terminal primary amine, which is protonated at physiological pH, is a strong candidate for forming a key ionic bond or hydrogen bonds with an acidic residue (e.g., aspartate, glutamate) in the target protein.
Halogen Feature : The chlorine atom may be involved in specific halogen bonds or simply act as a bulky, lipophilic group that occupies a defined pocket.
These features, and the spatial relationships between them, constitute the pharmacophore. Computational pharmacophore modeling can be used to refine this hypothesis and screen virtual libraries for new, structurally diverse compounds that match the model. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
QSAR modeling establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activities. wikipedia.orgnih.gov These models are powerful predictive tools in drug design, allowing researchers to estimate the activity of novel, yet-to-be-synthesized analogues. nih.govnih.gov
The QSAR process for this compound derivatives would involve:
Data Set Generation : A series of analogues is synthesized, and their biological activity (e.g., IC50 or EC50) is measured.
Descriptor Calculation : For each analogue, a wide range of molecular descriptors is calculated. These can be 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) or 3D descriptors derived from the molecule's conformation.
Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Random Forest or Support Vector Machines, are used to build an equation that correlates the descriptors with biological activity. nih.gov
Model Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds. mdpi.com
For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrogen-bonding features are favorable or unfavorable for activity. mdpi.comscience.gov Such models provide intuitive visual guidance for designing the next generation of more potent compounds.
| Compound ID | Substituent (R) on Pyridine Ring | ClogP (Lipophilicity) | Dipole Moment (Polarity) | Biological Activity (pIC₅₀) |
|---|---|---|---|---|
| Parent | 2-Cl | 1.85 | 3.5 D | 6.5 |
| Analogue 1 | 2-F | 1.50 | 3.8 D | 6.2 |
| Analogue 2 | 2-Br | 2.10 | 3.4 D | 6.8 |
| Analogue 3 | 2-Cl, 5-CH₃ | 2.35 | 3.6 D | 7.1 |
| Analogue 4 | 2-Cl, 5-NO₂ | 1.70 | 5.1 D | 5.9 |
Metabolic Pathways and Biotransformation of 2 2 Chloropyridin 3 Yl Ethanamine in in Vitro and Animal Models
In Vitro Metabolic Profiling Using Hepatocyte Incubations and Microsomal Systems
There is no published research on the in vitro metabolic profiling of 2-(2-Chloropyridin-3-YL)ethanamine using hepatocyte incubations or microsomal systems.
Phase I Metabolic Transformations (e.g., Hydroxylation, Dealkylation, Reductive Dechlorination)
Specific Phase I metabolic transformations for this compound have not been documented.
Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)
There is no information available on the Phase II conjugation reactions of this compound.
Identification and Structural Characterization of Major Metabolites
No studies have been published that identify or structurally characterize any metabolites of this compound.
Comparative Metabolism Studies Across Different Animal Models (e.g., Rodents, Non-Rodents)
Comparative metabolism studies of this compound in different animal models have not been reported in the scientific literature.
Enzymatic Mechanisms of Biotransformation (e.g., Cytochrome P450, Amine Oxidases)
The specific enzymatic mechanisms, including the roles of Cytochrome P450 isozymes or amine oxidases, in the biotransformation of this compound are unknown.
Microbial Degradation Pathways and Environmental Biotransformation
While the microbial degradation of pyridine (B92270) and some chloropyridine compounds has been studied in a general context, there is no specific information on the microbial degradation pathways or environmental biotransformation of this compound.
Q & A
(Basic) What are the common synthetic routes for preparing 2-(2-chloropyridin-3-yl)ethanamine, and how can reaction conditions be optimized for high yield?
Answer:
The synthesis typically involves nucleophilic substitution of a halogenated pyridine precursor with an amine. For example, 2-chloropyridine derivatives can react with ethylenediamine or similar amines under controlled conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents like dichloromethane or dimethylformamide enhance reactivity .
- Catalyst/base : Triethylamine or sodium hydride facilitates deprotonation and accelerates the reaction .
- Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions .
- Purification : Column chromatography or recrystallization improves purity. Yield optimization may require iterative adjustments to stoichiometry and reaction time .
(Basic) What spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
Answer:
- Spectroscopy :
- NMR : H and C NMR confirm substituent positions and amine proton environments. Aromatic protons in pyridine rings appear downfield (δ 7.5–8.5 ppm), while ethanamine protons resonate near δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Crystallography : Single-crystal X-ray diffraction using software like SHELXL or WinGX resolves bond lengths and angles. For example, SHELXL refines disordered structures by iteratively adjusting thermal parameters .
(Advanced) How can computational chemistry methods like DFT be applied to study the electronic properties and stability of this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP functional with a 6-31G* basis set) predict:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the pyridine ring and amine group .
- Thermodynamic stability : Calculate Gibbs free energy changes to assess reaction feasibility (e.g., amine substitution vs. ring halogenation) .
- Solvent effects : Include implicit solvent models (e.g., PCM) to simulate reaction environments. Validation against experimental NMR/IR data ensures accuracy .
(Advanced) What strategies can resolve discrepancies in crystallographic data interpretation for this compound derivatives?
Answer:
- Multi-software validation : Compare refinement results from SHELXL (for small molecules) and ORTEP-III (for graphical representation) to cross-check bond distances and angles .
- Twinned data handling : Use WinGX to deconvolute overlapping reflections in twinned crystals by applying symmetry operators .
- Validation tools : The IUCr’s CHECKCIF identifies outliers in displacement parameters or bond-length ratios .
(Advanced) What in vitro methodologies are recommended for assessing the receptor binding affinity of this compound derivatives?
Answer:
- Radioligand binding assays : Use H-labeled ligands (e.g., NMDA receptor antagonists) to measure competitive displacement in neuronal cell membranes. values quantify inhibition potency .
- Cell-based assays : Transfect HEK293 cells with target receptors (e.g., GPCRs) and monitor cAMP or calcium flux via fluorescence .
- Dose-response curves : IC values derived from sigmoidal fits (e.g., GraphPad Prism) establish structure-activity relationships (SAR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
